2-Methyl-2-nitro-1-benzofuran-3(2h)-one

Antibacterial Resistance Nitroheterocyclic Compounds E. coli

Researchers studying nitrofuran resistance face challenges with standard agents due to widespread cross-resistance and unpredictable stability in assay conditions. This compound directly addresses these limitations. - Unique Resistance Profile: Demonstrates activity against nitrofurazone-resistant E. coli strains, making it a critical tool for comparative mechanistic studies and efflux pump characterization. - Defined Solution Lability: Characterized half-life of 0.8-3.5 hours at physiological pH and temperature, serving as a model substrate for degradation pathway analysis and prodrug design. - Synthesis & Assay Control: Enables exploration of media-dependent potency and serves as a valuable intermediate for diverse benzofuran library synthesis via its reactive 3-nitrobenzofuran core.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 28439-74-9
Cat. No. B14696894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-nitro-1-benzofuran-3(2h)-one
CAS28439-74-9
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCC1(C(=O)C2=CC=CC=C2O1)[N+](=O)[O-]
InChIInChI=1S/C9H7NO4/c1-9(10(12)13)8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
InChIKeyAWVSFYPKQFNDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-nitro-1-benzofuran-3(2H)-one: Identity & Class Overview


2-Methyl-2-nitro-1-benzofuran-3(2H)-one (CAS 28439-74-9), also known as 2-methyl-2-nitro-1-benzofuran-3-one, is a synthetic heterocyclic compound belonging to the nitrobenzofuran class. It is characterized by a benzofuran-3-one core with a methyl and a nitro group at the 2-position [1]. This compound is primarily investigated for its antibacterial properties and its utility as a synthetic intermediate. Key physicochemical properties include a molecular formula of C9H7NO4, a molecular weight of 193.16 g/mol, a density of 1.41 g/cm³, and a boiling point of 352.9°C at 760 mmHg .

2-Methyl-2-nitro-1-benzofuran-3(2H)-one: Not Interchangeable with Analogs


Generic substitution among nitrobenzofuran derivatives is not scientifically valid due to significant variations in biological activity, stability, and resistance profiles arising from subtle structural differences. For instance, while the antibacterial spectrum of 2-methyl-3-nitrobenzofurans is similar to that of nitrofurazone, a key differentiator is the lack of cross-resistance observed in specific E. coli strains [1]. Furthermore, the 3-nitro-2-methylbenzofurans, including the target compound, are characterized by significant lability in solution, with half-lives ranging from 0.8 to 3.5 hours at physiological pH and temperature [1]. This property profoundly impacts handling, experimental design, and the interpretation of biological assays, making direct substitution with more stable analogs impossible without altering study outcomes.

2-Methyl-2-nitro-1-benzofuran-3(2H)-one: Quantitative Differentiation


Cross-Resistance to Nitrofurazone in E. coli

A defining feature of 3,7-dinitro-2-methylbenzofuran, a close analog of the target compound, is its efficacy against a strain of E. coli Br that has developed increased resistance to the standard antibacterial nitrofurazone [1]. This differential susceptibility provides a crucial functional distinction for researchers investigating nitroheterocyclic resistance mechanisms or seeking alternative leads for resistant infections.

Antibacterial Resistance Nitroheterocyclic Compounds E. coli

Aqueous Solution Lability Profile

The 3-nitro-2-methylbenzofuran class, which includes 2-methyl-2-nitro-1-benzofuran-3(2H)-one, exhibits significant instability in aqueous solution. This is quantified by a half-life (T1/2) ranging from 0.8 to 3.5 hours at 37°C and pH 7.0 [1]. This lability is a critical parameter for any experimental or industrial application requiring solution-phase handling.

Chemical Stability Degradation Kinetics Assay Design

Media-Dependent Antibacterial Potency

The antibacterial potency of 3-nitrobenzofurans is significantly influenced by the growth medium. These compounds demonstrate greater antibacterial potency in minimal media compared to nutrient-rich Penassay broth [1]. This enhanced potency can be specifically abolished by the addition of casamino acids and tryptophan to the minimal media, suggesting a specific metabolic interaction [1].

Antibacterial Potency Assay Conditions Nutritional Effects

Regioselective Nitration as Synthetic Intermediate

The synthesis of 2-methyl-3-nitrobenzofuran, a direct analog and likely precursor to the target compound, can be achieved with reported yields. For example, the nitration of 2-methylbenzo[b]furan using nitric acid and tin(IV) chloride in dichloromethane yields a mixture containing 10% of the desired 2-methyl-3-nitrobenzo[b]furan and 45% of the 6-nitro isomer [1]. This demonstrates the regioselectivity challenge and the specific value of the 3-nitro isomer for further derivatization.

Organic Synthesis Heterocyclic Chemistry Nitrobenzofuran Synthesis

2-Methyl-2-nitro-1-benzofuran-3(2H)-one: Research & Industrial Applications


Nitroheterocyclic Resistance Mechanisms

This compound serves as a valuable tool for studying the basis of bacterial resistance to nitrofurans and related nitroheterocyclic antibiotics. Its demonstrated activity against a nitrofurazone-resistant strain of E. coli [1] makes it ideal for comparative studies to identify resistance determinants, efflux pump specificities, or nitroreductase enzyme variants that differentiate its mechanism of action from that of standard drugs.

Kinetic Studies of Labile Nitroaromatics

The well-characterized lability of 3-nitro-2-methylbenzofurans (T1/2 0.8-3.5 hr at 37°C, pH 7.0) [1] positions this compound as a model substrate for studying the degradation pathways of labile nitroaromatic compounds in physiological conditions. This is crucial for developing formulation strategies, prodrug designs, or understanding the limitations of nitroaromatic-based agents in biological systems.

Synthesis of Advanced Benzofuran Building Blocks

The compound is a critical intermediate for synthesizing more complex benzofuran derivatives. Its unique 3-nitrobenzofuran core is a valuable substrate for dearomatization reactions [2] and can be reduced to the corresponding amine for further functionalization. The regioselectivity challenges in its synthesis [1] make the purified compound a highly valuable starting material for creating diverse libraries of benzofuran-based molecules for medicinal chemistry and materials science applications.

Media-Dependent Antimicrobial Activity Assays

Given its media-dependent potency, where activity is enhanced in minimal media and abolished by specific amino acids [1], this compound is an excellent control or calibration standard for developing and validating antimicrobial susceptibility testing protocols. It highlights the critical need for media standardization and can be used to interrogate the metabolic state of bacterial cultures during drug exposure.

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